Cas no 146492-34-4 ((2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one)

(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one is a conjugated enone derivative characterized by its extended π-electron system, which enhances its utility in organic synthesis and photophysical applications. The compound features two 4-methylphenyl groups linked via α,β-unsaturated ketone bridges, contributing to its stability and reactivity in cross-coupling and cycloaddition reactions. Its rigid, planar structure makes it suitable for use as a building block in materials science, particularly in the development of nonlinear optical (NLO) materials and organic semiconductors. The defined stereochemistry (E-configuration) ensures consistent performance in synthetic pathways, while its high purity allows for precise applications in research and advanced material design.
(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one structure
146492-34-4 structure
Product Name:(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one
CAS No:146492-34-4
MF:C26H22O2
MW:366.451687335968
MDL:MFCD00357646
CID:4601361
PubChem ID:5838161
Update Time:2025-05-28

(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 3,3'-(1,4-phenylene)bis[1-(4-methylphenyl)-, (2E,2'E)-
    • (2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one
    • MDL: MFCD00357646
    • Inchi: 1S/C26H22O2/c1-19-3-13-23(14-4-19)25(27)17-11-21-7-9-22(10-8-21)12-18-26(28)24-15-5-20(2)6-16-24/h3-18H,1-2H3/b17-11+,18-12+
    • InChI Key: RQGINYHSPFFVKT-JYFOCSDGSA-N
    • SMILES: C1(/C=C/C(C2=CC=C(C)C=C2)=O)=CC=C(/C=C/C(C2=CC=C(C)C=C2)=O)C=C1

Computed Properties

  • Exact Mass: 366.161979940g/mol
  • Monoisotopic Mass: 366.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 34.1Ų

(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one Pricemore >>

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